
2,2'-Bis(2,2-dibromoethenyl)-6,6'-dimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is a synthetic organic compound characterized by its unique structure, which includes two brominated ethenyl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of ethenyl groups attached to a biphenyl core. One common method is the bromodesilylation of trimethylsilyl groups using N-bromosuccinimide (NBS) as the brominating agent . This reaction is carried out under controlled conditions to ensure the selective bromination of the ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the brominated ethenyl groups to less reactive species.
Substitution: The bromine atoms in the ethenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce dehalogenated derivatives.
科学的研究の応用
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research into its derivatives could lead to the discovery of new pharmaceutical agents with therapeutic properties.
作用機序
The mechanism by which 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl exerts its effects depends on its specific application. In chemical reactions, the brominated ethenyl groups act as reactive sites for further functionalization. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2,2’-Bis(2,2-dibromoethenyl)biphenyl: A similar compound without the dimethyl groups.
2,2’-Bis(2,2-dibromoethenyl)-1,1’-biphenyl: Another variant with different substitution patterns on the biphenyl core.
Uniqueness
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is unique due to the presence of both brominated ethenyl groups and dimethyl substitutions on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in materials science and organic synthesis .
特性
CAS番号 |
403618-83-7 |
|---|---|
分子式 |
C18H14Br4 |
分子量 |
549.9 g/mol |
IUPAC名 |
1-(2,2-dibromoethenyl)-2-[2-(2,2-dibromoethenyl)-6-methylphenyl]-3-methylbenzene |
InChI |
InChI=1S/C18H14Br4/c1-11-5-3-7-13(9-15(19)20)17(11)18-12(2)6-4-8-14(18)10-16(21)22/h3-10H,1-2H3 |
InChIキー |
IOBDHOQSBPXPHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C=C(Br)Br)C2=C(C=CC=C2C=C(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
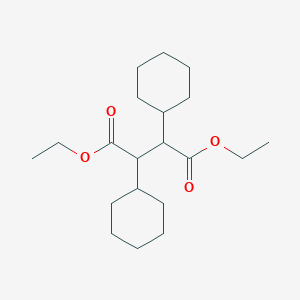
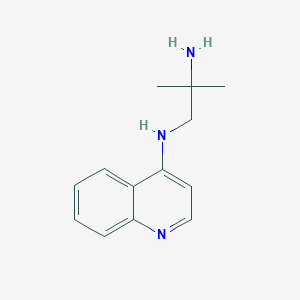
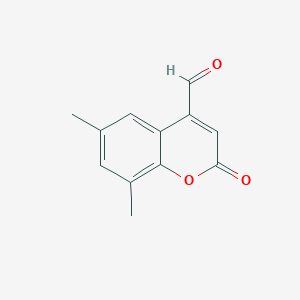
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
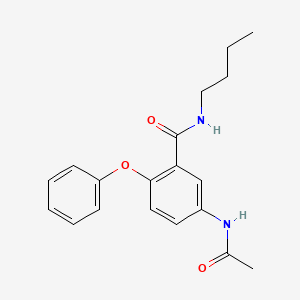

![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
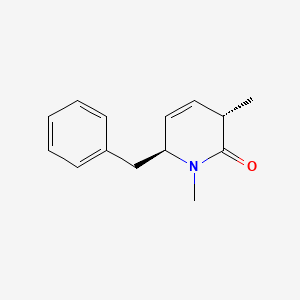
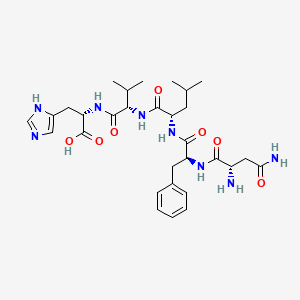
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
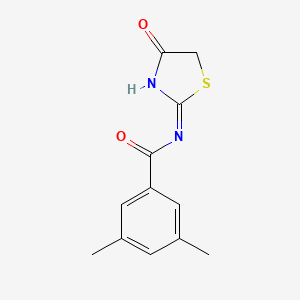
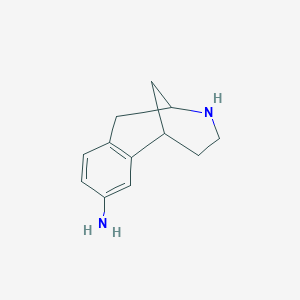
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)
